molecular formula C11H16N2O4 B168792 (2R,4R)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid CAS No. 132622-85-6

(2R,4R)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid

Cat. No.: B168792
CAS No.: 132622-85-6
M. Wt: 240.26 g/mol
InChI Key: MIVXQYMYEMUMKK-JGVFFNPUSA-N
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Description

(2R,4R)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid is a chiral compound with significant importance in organic synthesis and pharmaceutical research. This compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group, a cyano group, and a carboxylic acid group. The stereochemistry of the compound is defined by the (2R,4R) configuration, indicating the specific three-dimensional arrangement of the substituents around the pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available L-proline.

    Protection: The amino group of L-proline is protected using tert-butoxycarbonyl (Boc) anhydride to form Boc-L-proline.

    Formation of Nitrile: The carboxylic acid group of Boc-L-proline is converted to a nitrile group through dehydration reactions, often using reagents like thionyl chloride (SOCl₂) followed by sodium cyanide (NaCN).

    Cyclization: The intermediate is cyclized to form the pyrrolidine ring structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:

    Batch Processing: Using large reactors to handle the protection, dehydration, and cyclization steps.

    Continuous Flow Chemistry: Implementing continuous flow reactors to improve reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Hydrolysis: The nitrile group can be hydrolyzed to form the corresponding carboxylic acid or amide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Major Products

    Hydrolysis: Carboxylic acids or amides.

    Reduction: Primary amines.

    Deprotection: Free amines.

Scientific Research Applications

Chemistry

In organic synthesis, (2R,4R)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid serves as a versatile building block for constructing complex molecules, particularly in the synthesis of chiral intermediates and pharmaceuticals.

Biology

The compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists/antagonists, due to its ability to introduce chirality and functional groups into target molecules.

Medicine

In medicinal chemistry, this compound is utilized in the development of new drugs, particularly those targeting neurological and cardiovascular diseases. Its chiral nature and functional groups make it a valuable intermediate in drug design and synthesis.

Industry

In the pharmaceutical industry, this compound is used in the large-scale synthesis of active pharmaceutical ingredients (APIs) and advanced intermediates.

Mechanism of Action

The mechanism by which (2R,4R)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid exerts its effects depends on its application. In drug synthesis, it acts as a precursor that undergoes further chemical transformations to yield active compounds. These active compounds may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2R,4R)-1-(tert-butoxycarbonyl)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid
  • (2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid

Uniqueness

(2R,4R)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of both a nitrile and a Boc-protected amine group. This combination of functional groups and chirality makes it particularly useful in asymmetric synthesis and the development of chiral drugs.

By comparing it with similar compounds, we can highlight its distinct reactivity and the specific types of transformations it can undergo, which are crucial for its applications in various fields of research and industry.

Properties

IUPAC Name

(2R,4R)-4-cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4/c1-11(2,3)17-10(16)13-6-7(5-12)4-8(13)9(14)15/h7-8H,4,6H2,1-3H3,(H,14,15)/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIVXQYMYEMUMKK-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80564615
Record name (4R)-1-(tert-Butoxycarbonyl)-4-cyano-D-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132622-85-6
Record name (4R)-1-(tert-Butoxycarbonyl)-4-cyano-D-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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